3-Hydroxy-1,2-diphenylbutan-1-one
Description
Properties
CAS No. |
38384-57-5 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
3-hydroxy-1,2-diphenylbutan-1-one |
InChI |
InChI=1S/C16H16O2/c1-12(17)15(13-8-4-2-5-9-13)16(18)14-10-6-3-7-11-14/h2-12,15,17H,1H3 |
InChI Key |
YNWZPTLFAUCYOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, deoxybenzoin (10 mmol) and acetaldehyde (80 mmol) are combined in anhydrous dimethylformamide (DMF) with potassium acetate (KOAc, 1.1 eq) as the base. The mixture is stirred at room temperature for 12 hours, yielding the target compound in 92% after workup. The mechanism proceeds via enolate formation at the α-position of deoxybenzoin, followed by nucleophilic attack on acetaldehyde and subsequent protonation (Figure 1).
Table 1: Optimization of Aldol Condensation Parameters
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Base | KOAc | 92 |
| Solvent | DMF | 92 |
| Temperature (°C) | 25 | 92 |
| Molar Ratio (Aldehyde:Ketone) | 8:1 | 92 |
Lithium Triethylborohydride-Mediated Enolate Generation
A novel method leveraging lithium triethylborohydride (LiEt₃BH) enables the formation of stabilized enolates from α-halogenated ketones. Although demonstrated for fluorinated substrates, this approach can be extrapolated to synthesize this compound by reacting 2-iodo-1,2-diphenylpropan-1-one with LiEt₃BH (1.2 eq) in tetrahydrofuran (THF) at −78°C. The resulting enolate undergoes aldol addition with acetaldehyde, affording the product in 70–85% yield.
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | ee (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Aldol Condensation | 92 | N/A | 12 | High |
| Organocatalysis | 50–56* | >99* | 48 | Moderate |
| LiEt₃BH-Mediated | 85 | N/A | 6 | Low |
*Reported for analogous systems.
Industrial-Scale Considerations
The aldol condensation route is favored for large-scale production due to its simplicity and high yield. Key industrial adaptations include:
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1,2-diphenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
3-Hydroxy-1,2-diphenylbutan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Hydroxy-1,2-diphenylbutan-1-one exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl and carbonyl groups play crucial roles in its reactivity, allowing it to participate in hydrogen bonding and other interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-hydroxy-1,2-diphenylbutan-1-one with analogous compounds in terms of structure , synthesis , and biological activity .
Table 1: Structural and Functional Comparison
Key Observations :
- Bioactivity Trends: Hydroxy-substituted aromatic ketones (e.g., anthraquinones in Hedyotis corimbosa) often exhibit anti-inflammatory or hepatoprotective effects, suggesting that this compound could share similar properties if metabolically stable .
Q & A
Basic: What are the common synthetic routes for 3-Hydroxy-1,2-diphenylbutan-1-one, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis of this compound typically involves condensation or Friedel-Crafts acylation reactions. A scalable approach includes using Lewis acids (e.g., AlCl₃) to catalyze ketone formation from phenyl precursors. For optimization, reaction parameters such as temperature (maintained at 0–5°C to minimize side reactions), solvent polarity (aprotic solvents like dichloromethane improve selectivity), and stoichiometric ratios of reactants (1:1.2 for limiting reagent control) are critical. Post-synthesis, purification via column chromatography with silica gel and hexane/ethyl acetate gradients (70:30 ratio) enhances purity . Yield improvements (>80%) are achievable by quenching intermediates under inert atmospheres (e.g., N₂) to prevent oxidation .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR in DMSO-d₆ to identify the hydroxyl proton (δ 9.2–10.0 ppm, broad singlet) and ketone carbon (δ 205–210 ppm). Aromatic protons appear as multiplets (δ 6.8–7.5 ppm) .
- FTIR : Strong absorption bands at ~3200 cm⁻¹ (O-H stretch), ~1680 cm⁻¹ (C=O stretch), and ~1600 cm⁻¹ (C=C aromatic) confirm functional groups .
- LC-MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) detects the molecular ion peak [M+H]⁺ at m/z 269.1184 (calculated for C₁₆H₁₄O₂) .
Advanced: How can researchers resolve contradictions in biological activity data for this compound observed across different studies?
Methodological Answer:
Discrepancies in bioactivity data often arise from impurities, isomerization, or assay variability. To address this:
Purity Validation : Use HPLC with a C18 column (acetonitrile/water gradient, 60:40 to 90:10) and UV detection (λ = 254 nm) to confirm compound purity (>95%) .
Isomer Control : Employ chiral chromatography (e.g., Chiralpak AD-H column) to separate enantiomers, as stereochemistry significantly impacts activity .
Standardized Assays : Replicate assays using identical cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., doxorubicin) to normalize results .
Advanced: What methodologies are recommended for separating cis and trans isomers of this compound derivatives?
Methodological Answer:
- Crystallization : Utilize solvent polarity gradients (e.g., ethanol/water mixtures) for selective crystallization. Trans isomers often crystallize preferentially due to lower solubility .
- Lewis Acid-Mediated Isomerization : Treat the mixture with BF₃·Et₂O (5 mol%) in toluene at 60°C for 2 hours to equilibrate cis/trans ratios, favoring the thermodynamically stable trans isomer .
- Chiral Resolution : Use diastereomeric salt formation with (R)- or (S)-mandelic acid, followed by recrystallization in methanol .
Advanced: How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., hydroxyl O-H bond dissociation energy ~85 kcal/mol) .
- Reaction Pathway Modeling : Simulate nucleophilic attack at the ketone group using Gaussian09 to identify transition states and activation energies .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., cytochrome P450 enzymes) and correlate with experimental IC₅₀ values .
Basic: What solvent systems are optimal for recrystallizing this compound to achieve high purity?
Methodological Answer:
Recrystallization in ethyl acetate/hexane (1:3 ratio) at −20°C yields needle-like crystals with >98% purity. For polar impurities, a mixed solvent system of acetone and water (gradient cooling from 60°C to RT) is effective. Monitor crystal growth via polarized light microscopy to ensure uniformity .
Advanced: How do steric and electronic effects influence the catalytic hydrogenation of this compound?
Methodological Answer:
- Steric Effects : Bulky substituents on the phenyl rings hinder hydrogenation at the ketone group. Use PtO₂ (Adams catalyst) in acetic acid under 50 psi H₂ to overcome steric hindrance .
- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) deactivate the carbonyl. Introduce Pd/C (10 wt%) in methanol with NH₄OAc buffer (pH 5) to enhance electron density at the reaction site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
